molecular formula C12H9ClN2O2S B213875 N-(4-carbamoylphenyl)-5-chlorothiophene-2-carboxamide

N-(4-carbamoylphenyl)-5-chlorothiophene-2-carboxamide

Cat. No. B213875
M. Wt: 280.73 g/mol
InChI Key: NWUPEVKORCZZSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-carbamoylphenyl)-5-chlorothiophene-2-carboxamide, also known as CCT018159, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of thiophene derivatives and has been extensively studied for its biological and pharmacological properties.

Mechanism of Action

The mechanism of action of N-(4-carbamoylphenyl)-5-chlorothiophene-2-carboxamide is not fully understood. However, several studies have suggested that N-(4-carbamoylphenyl)-5-chlorothiophene-2-carboxamide exerts its biological effects by inhibiting the activity of various enzymes such as histone deacetylases (HDACs) and protein kinase CK2. HDACs are enzymes that play a crucial role in the regulation of gene expression, and their inhibition has been shown to induce cell cycle arrest and apoptosis in cancer cells. On the other hand, CK2 is a protein kinase that regulates various cellular processes such as cell proliferation and apoptosis.
Biochemical and Physiological Effects:
N-(4-carbamoylphenyl)-5-chlorothiophene-2-carboxamide has been shown to exhibit several biochemical and physiological effects. In vitro studies have reported that N-(4-carbamoylphenyl)-5-chlorothiophene-2-carboxamide inhibits the proliferation of cancer cells, induces cell cycle arrest, and promotes apoptosis. Additionally, N-(4-carbamoylphenyl)-5-chlorothiophene-2-carboxamide has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In vivo studies have reported that N-(4-carbamoylphenyl)-5-chlorothiophene-2-carboxamide exhibits potent anti-tumor activity in various animal models of cancer.

Advantages and Limitations for Lab Experiments

The advantages of using N-(4-carbamoylphenyl)-5-chlorothiophene-2-carboxamide in lab experiments include its potent anti-tumor activity, its ability to inhibit the activity of various enzymes such as HDACs and CK2, and its potential therapeutic applications in various diseases such as cancer and inflammation. However, the limitations of using N-(4-carbamoylphenyl)-5-chlorothiophene-2-carboxamide in lab experiments include its limited solubility in aqueous solutions, its potential toxicity, and the need for further studies to fully understand its mechanism of action.

Future Directions

Several future directions can be explored in the field of N-(4-carbamoylphenyl)-5-chlorothiophene-2-carboxamide research. One potential direction is to investigate the synergistic effects of N-(4-carbamoylphenyl)-5-chlorothiophene-2-carboxamide with other anti-cancer agents such as chemotherapy drugs. Additionally, further studies are needed to fully understand the mechanism of action of N-(4-carbamoylphenyl)-5-chlorothiophene-2-carboxamide and to identify its molecular targets. Furthermore, the potential therapeutic applications of N-(4-carbamoylphenyl)-5-chlorothiophene-2-carboxamide in other diseases such as neurological disorders and autoimmune diseases can be explored.

Synthesis Methods

The synthesis of N-(4-carbamoylphenyl)-5-chlorothiophene-2-carboxamide involves the reaction of 4-aminobenzoic acid with 5-chlorothiophene-2-carboxylic acid in the presence of a coupling agent such as N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) and N-hydroxysuccinimide (NHS). The resulting intermediate is then treated with carbonyldiimidazole (CDI) and ammonia to form the final product, N-(4-carbamoylphenyl)-5-chlorothiophene-2-carboxamide.

Scientific Research Applications

N-(4-carbamoylphenyl)-5-chlorothiophene-2-carboxamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurological disorders. Several studies have reported that N-(4-carbamoylphenyl)-5-chlorothiophene-2-carboxamide exhibits potent anti-tumor activity against various cancer cell lines, including breast cancer, lung cancer, and leukemia. Additionally, N-(4-carbamoylphenyl)-5-chlorothiophene-2-carboxamide has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-1β.

properties

Product Name

N-(4-carbamoylphenyl)-5-chlorothiophene-2-carboxamide

Molecular Formula

C12H9ClN2O2S

Molecular Weight

280.73 g/mol

IUPAC Name

N-(4-carbamoylphenyl)-5-chlorothiophene-2-carboxamide

InChI

InChI=1S/C12H9ClN2O2S/c13-10-6-5-9(18-10)12(17)15-8-3-1-7(2-4-8)11(14)16/h1-6H,(H2,14,16)(H,15,17)

InChI Key

NWUPEVKORCZZSG-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(=O)N)NC(=O)C2=CC=C(S2)Cl

Canonical SMILES

C1=CC(=CC=C1C(=O)N)NC(=O)C2=CC=C(S2)Cl

Origin of Product

United States

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